molecular formula C9H7IN4 B2417263 3-(4-Iodophenyl)-6-methyl-1,2,4,5-tetrazine CAS No. 56108-04-4

3-(4-Iodophenyl)-6-methyl-1,2,4,5-tetrazine

Cat. No. B2417263
CAS RN: 56108-04-4
M. Wt: 298.087
InChI Key: FKAZOECVVBJPEX-UHFFFAOYSA-N
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Description

3-(4-Iodophenyl)-6-methyl-1,2,4,5-tetrazine is a compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in cancer therapy. This compound belongs to the tetrazine family, which comprises of heterocyclic compounds that have a unique ability to undergo bioorthogonal reactions with various biomolecules in living systems. The bioorthogonal reaction of tetrazines with biomolecules has enabled the development of novel imaging and therapeutic agents for cancer diagnosis and treatment.

Scientific Research Applications

Microbial Respiration Indicator

Background: In aquatic environments, prokaryote respiration rates significantly impact the oxidation of organic matter. However, measuring bacterial respiration remains challenging due to pre-incubation size filtration and long incubation times.

Application:

Antiproliferative Activity

Background: Novel derivatives related to 3-(4-Iodophenyl)-6-methyl-1,2,4,5-tetrazine have been explored for their antiproliferative properties.

Application:

Cytotoxic Agents

Background: Efforts to discover cytotoxic agents have led to the design and synthesis of novel compounds.

Application:

Antibacterial Activity

Background: Researchers explore compounds with antibacterial properties to combat infections.

Application:

properties

IUPAC Name

3-(4-iodophenyl)-6-methyl-1,2,4,5-tetrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN4/c1-6-11-13-9(14-12-6)7-2-4-8(10)5-3-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKAZOECVVBJPEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Iodophenyl)-6-methyl-1,2,4,5-tetrazine

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